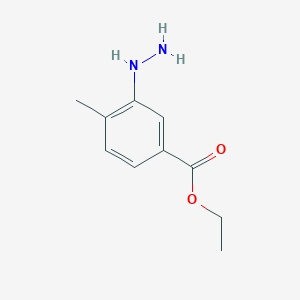

![molecular formula C9H13BrO2 B2445434 2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone CAS No. 2413869-05-1](/img/structure/B2445434.png)

2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

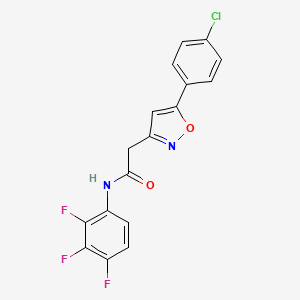

2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of spirocyclic ketones and has been synthesized through various methods.4]octan-2-yl)ethanone, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Spirocyclic Compound Synthesis

Spirocyclic compounds are a significant class of chemicals with diverse applications, including pharmaceuticals and materials science. 2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone, by virtue of its bromine atom and spirocyclic structure, could be a valuable intermediate in the synthesis of optically active spirocyclic pheromones and other bioactive compounds. For instance, the versatility of similar bromoepoxide structures as chiral building blocks has been demonstrated in the synthesis of optically active 2-Methyl- and 2-Ethyl-1, 6-dioxaspiro compounds, highlighting the potential of such compounds in pheromone and bioactive molecule synthesis (Hungerbühler et al., 1980).

Heterocyclic Compound Formation

The presence of a bromine atom in 2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone makes it a candidate for nucleophilic substitution reactions, which are pivotal in creating heterocyclic compounds. These reactions can lead to the formation of new rings and introduce functional groups critical for pharmaceuticals and agrochemicals. For example, the synthesis of spirocyclic oxetane-fused benzimidazoles involves converting spirocyclic oxetanes into valuable heterocyclic compounds, indicating the potential use of related brominated spiro compounds in similar synthetic routes (Gurry et al., 2015).

properties

IUPAC Name |

2-bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2/c10-5-8(11)7-3-9(4-7)1-2-12-6-9/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEUULTZVATPNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC12CC(C2)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-(2-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2445360.png)

![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2445361.png)

![3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea](/img/structure/B2445365.png)

![4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2445373.png)